molecular formula C10H13BrN2O2 B12072846 5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine

5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine

Cat. No.: B12072846
M. Wt: 273.13 g/mol
InChI Key: SMBXZMALPKSWHT-UHFFFAOYSA-N
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Description

5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine: is a heterocyclic organic compound that features a bromine atom, a pyrimidine ring, and a tetrahydropyran-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromopyrimidine with tetrahydro-2H-pyran-2-ylmethanol under suitable conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways .

Industry: The compound’s unique structure makes it a candidate for materials science research, particularly in the development of new materials with specific properties .

Comparison with Similar Compounds

  • 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline
  • 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)benzene

Comparison: Compared to similar compounds, 5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

5-bromo-2-(oxan-2-ylmethoxy)pyrimidine

InChI

InChI=1S/C10H13BrN2O2/c11-8-5-12-10(13-6-8)15-7-9-3-1-2-4-14-9/h5-6,9H,1-4,7H2

InChI Key

SMBXZMALPKSWHT-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COC2=NC=C(C=N2)Br

Origin of Product

United States

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